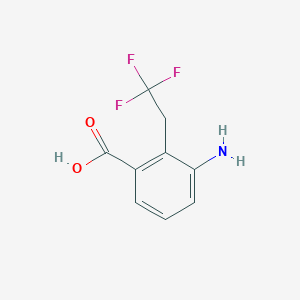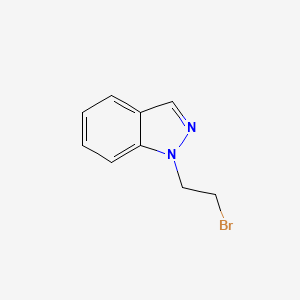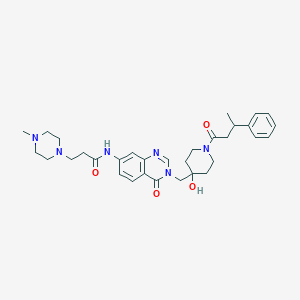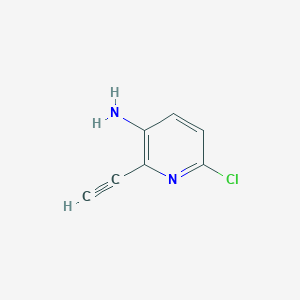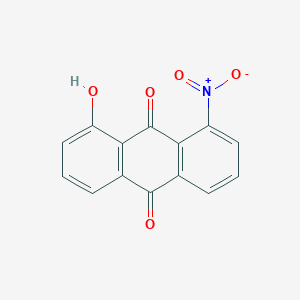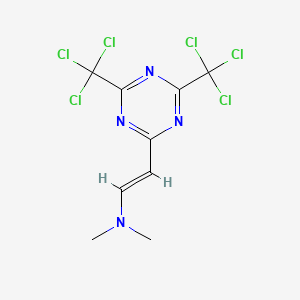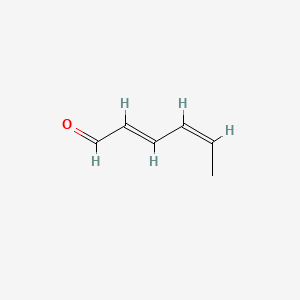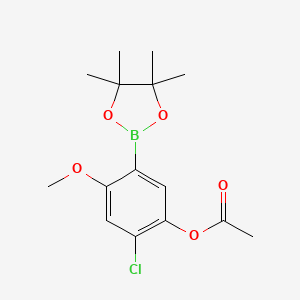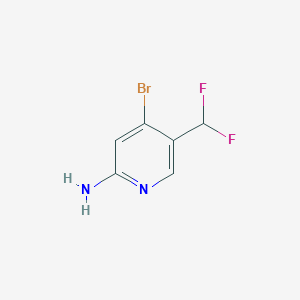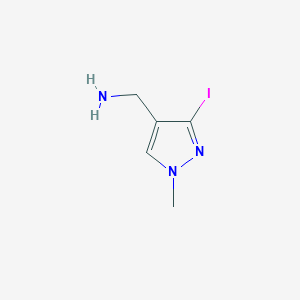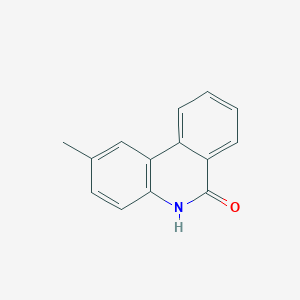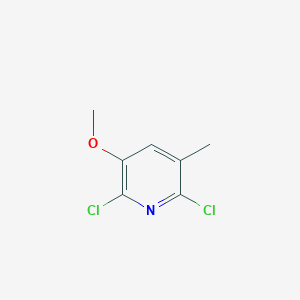
2,6-Dichloro-3-methoxy-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-methoxy-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methoxy group at the 3 position, and a methyl group at the 5 position. This compound is of significant interest in organic synthesis, pharmaceuticals, and agrochemicals due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methoxy-5-methylpyridine typically involves the chlorination of 3-methoxy-5-methylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves a continuous flow process where 3-methoxy-5-methylpyridine is reacted with chlorine gas in a reactor equipped with temperature and pressure control systems. The product is then purified through distillation and recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2,6-Dichloro-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are used as oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chlorine atoms.
Oxidation: Formation of 2,6-dichloro-3-formyl-5-methylpyridine.
Reduction: Formation of 3-methoxy-5-methylpyridine.
科学研究应用
2,6-Dichloro-3-methoxy-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dichloro-3-methoxy-5-methylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methoxy group, which affect the compound’s nucleophilicity and electrophilicity.
相似化合物的比较
Similar Compounds
2,6-Dichloro-3-methylpyridine: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
2,6-Dichloro-4-methoxy-5-methylpyridine: The position of the methoxy group affects its reactivity and the types of reactions it undergoes.
2,6-Dichloro-3-methoxy-4-methylpyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2,6-Dichloro-3-methoxy-5-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted chemical synthesis and specialized applications in various fields.
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
2,6-dichloro-3-methoxy-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-3-5(11-2)7(9)10-6(4)8/h3H,1-2H3 |
InChI 键 |
MLXFQSSWXOQTAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


